molecular formula C20H26F3N5O3S B2738269 1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097934-78-4

1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No.: B2738269
CAS No.: 2097934-78-4
M. Wt: 473.52
InChI Key: NQOMRQJPROOWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bipiperidine core modified with a 1-methylimidazole-4-sulfonyl group and a 5-(trifluoromethyl)pyridin-2-yloxy substituent. Its structure combines elements known to enhance pharmacokinetic properties: the sulfonyl group improves solubility and metabolic stability, while the trifluoromethyl pyridine moiety increases lipophilicity and target-binding affinity .

Properties

IUPAC Name

2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5O3S/c1-26-13-19(25-14-26)32(29,30)28-10-4-16(5-11-28)27-8-6-17(7-9-27)31-18-3-2-15(12-24-18)20(21,22)23/h2-3,12-14,16-17H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOMRQJPROOWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine , with the CAS number 2097934-78-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The molecular formula of this compound is C20H26F3N5O3SC_{20}H_{26}F_3N_5O_3S with a molecular weight of 473.52 g/mol . The structure features a bipiperidine core, an imidazole ring, and a trifluoromethyl-substituted pyridine, which contribute to its unique biological profile.

PropertyDetails
IUPAC Name2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
CAS Number2097934-78-4
Molecular Weight473.52 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Bipiperidine Core : This is typically achieved through the reaction of appropriate piperidine derivatives.
  • Sulfonylation : The imidazole ring is sulfonylated using sulfonyl chlorides in the presence of a base.
  • Coupling with Pyridine : The trifluoromethyl pyridine derivative is introduced through coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the imidazole and pyridine rings suggests potential interactions with biological systems such as:

  • Enzyme inhibition : Compounds with similar structures have shown inhibition against enzymes like cyclooxygenase (COX).
  • Receptor modulation : It may act on neurotransmitter receptors or ion channels.

Anticancer Activity

Recent studies have indicated that compounds similar to this bipiperidine derivative exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related imidazole derivatives can induce apoptosis in cancer cell lines such as MCF7, with IC50 values around 25 μM .
  • In vivo experiments showed tumor suppression in models treated with these compounds .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects .

Study 1: Anticancer Efficacy

A study investigated the efficacy of structurally similar compounds in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with doses correlating to the IC50 values observed in vitro.

Study 2: Antimicrobial Properties

Research focusing on related imidazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL for certain derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Amine Linkers : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the diamine linker in ’s compound. Sulfonyl groups typically enhance metabolic stability but may reduce membrane permeability compared to amine-linked analogs .

Trifluoromethyl Pyridine vs. Benzene Rings : The 5-(trifluoromethyl)pyridin-2-yloxy group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to simple phenyl or pyridine substituents .

Pharmacological and Analytical Insights

Table 2: Pharmacological Data from Analogous Compounds

Compound Class Activity Mechanism/Notes Reference
Imidazole-bipyridine () Antimicrobial, fluorescent Diamine moiety enables DNA intercalation
Benzoimidazole-triazole () Kinase inhibition (IC50 ~10 nM) Trifluoromethyl groups enhance target affinity
Piperidine-imidazole () Moderate antimicrobial activity para-Fluorophenyl improves membrane penetration
  • The bipiperidine core may further modulate selectivity .
  • Synthetic Challenges : The sulfonyl linkage likely requires careful optimization of reaction conditions (e.g., base selection for SNAr) to avoid side reactions, as seen in ’s synthesis .

Q & A

Basic Research Question

  • NMR : 1H/13C NMR to confirm regiochemistry of the bipiperidine and imidazole moieties. For example, coupling constants verify axial/equatorial substituents .
  • HPLC : Assess purity (>98%) and detect impurities using C18 columns with UV detection .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C23H25F3N4O3S expected at 499.16) .

How can researchers resolve contradictions in biological activity data across assays?

Advanced Research Question

  • Control for impurities : Use HPLC to quantify byproducts (e.g., sulfonyl chloride intermediates) that may interfere with assays .
  • Assay standardization : Replicate studies under consistent conditions (pH, temperature, cell lines).
  • Dose-response curves : Compare EC50/IC50 values across multiple replicates to identify outliers .

What safety precautions are essential for handling this compound?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and rinse with water .

What strategies elucidate binding modes without crystallographic data?

Advanced Research Question

  • Molecular docking : Use AutoDock or Schrödinger to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • SAR analysis : Synthesize analogs (e.g., replacing trifluoromethyl with methyl) to identify critical pharmacophores .
  • SPR/ITC : Measure binding kinetics (Ka/Kd) to infer binding site occupancy .

How does the trifluoromethyl group impact physicochemical properties?

Basic Research Question

  • Lipophilicity : The CF3 group increases logP, enhancing membrane permeability (e.g., compared to CH3 analogs) .
  • Metabolic stability : CF3 reduces oxidative metabolism, prolonging half-life in vitro .
  • Electron-withdrawing effects : Stabilizes adjacent ether or sulfonyl groups, affecting reactivity .

What in silico approaches predict metabolic stability?

Advanced Research Question

  • CYP450 inhibition assays : Use software like StarDrop or MetaSite to predict cytochrome interactions .
  • ADMET prediction : Apply QSAR models to estimate clearance rates or hepatotoxicity risks .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation or glucuronidation) with GLORY or ADMET Predictor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.